4-Chloro-3-methoxy-2-methylpyridine

pKa prediction basicity comparison pyridine derivatives

4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) is a trisubstituted pyridine derivative with the molecular formula C₇H₈ClNO, featuring a chlorine atom at the 4-position, a methoxy group at the 3-position, and a methyl substituent at the 2-position. It is structurally classified as a halogenated pyridine ether and primarily recognized as the indispensable penultimate intermediate in the synthesis of pantoprazole, a widely prescribed proton pump inhibitor (PPI).

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 107512-34-5
Cat. No. B028138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methoxy-2-methylpyridine
CAS107512-34-5
Synonyms4-Chloro-3-methoxy-2-methylpyridine
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1OC)Cl
InChIInChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3
InChIKeyRYGXNMUVOHCPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) — A Critical Pyridine Intermediate for PPI Synthesis and Impurity Control


4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) is a trisubstituted pyridine derivative with the molecular formula C₇H₈ClNO, featuring a chlorine atom at the 4-position, a methoxy group at the 3-position, and a methyl substituent at the 2-position . It is structurally classified as a halogenated pyridine ether and primarily recognized as the indispensable penultimate intermediate in the synthesis of pantoprazole, a widely prescribed proton pump inhibitor (PPI). Its role as a designated pantoprazole impurity standard (Impurity 68) underscores its analytical importance in pharmaceutical quality control .

Why 4-Chloro-3-methoxy-2-methylpyridine Cannot Be Replaced by Generic Pyridine Analogs


The specific 4-chloro-3-methoxy-2-methyl substitution pattern is non-negotiable for pantoprazole synthesis because the N-oxide formation and subsequent substitution reactions are regiospecifically controlled by the electronic and steric interplay of these three substituents . Generic substitution with any other chloromethylpyridine or methoxypyridine isomer (e.g., 4-chloro-2-methylpyridine, 3-methoxy-2-methylpyridine, or 4-chloro-3-methylpyridine) would alter the regiochemical outcome of electrophilic or nucleophilic transformations, leading to incorrect connectivity in the final API and a different impurity profile. The critical quantitative differentiators—basicity (pKa 5.45 versus 4.20 for the non-methoxy analog), N-oxide synthetic yield (95% versus 68–90% for alternative pyridine N-oxidation methods), and certified impurity standard availability—are detailed below .

Quantitative Differentiation Evidence for 4-Chloro-3-methoxy-2-methylpyridine (107512-34-5)


Basicity Advantage: Higher pKa Relative to Non-Methoxy Analog Improves Extraction Efficiency

The predicted acid dissociation constant (pKa) of 4-chloro-3-methoxy-2-methylpyridine is 5.45±0.10 . This is significantly higher than that of the non-methoxy comparator 4-chloro-2-methylpyridine, which has a predicted pKa of 4.20±0.10 . The 1.25-unit increase in pKa translates to approximately 18-fold lower acidity, meaning the target compound remains predominantly un-ionized at mildly acidic pH conditions (near pH 4–5), facilitating liquid-liquid extraction and purification during synthetic workup. This difference arises from the electron-donating effect of the 3-methoxy group counterbalancing the electron-withdrawing chlorine, a feature absent in the comparator.

pKa prediction basicity comparison pyridine derivatives

Superior N-Oxide Synthesis Yield: 95% Under Phosphotungstic Acid Catalysis

The patent CN107129466B describes an optimized method for synthesizing 4-chloro-3-methoxy-2-methylpyridine-N-oxide from the target compound using phosphotungstic acid and hydrogen peroxide, achieving a yield of 95% (calculated as 230.2 parts by weight of N-oxide product from 220 parts of starting material, corresponding to 1.326 mol product from 1.396 mol substrate). This outperforms many literature-reported N-oxidation yields for pyridine substrates, which range from 68% to 90% depending on the oxidation system (e.g., 4-chloropyridine N-oxide prepared in ~90% yield per chem960.com ; other pyridine N-oxidation protocols report 68–88% yields under various conditions). The high yield is attributed to the specific electronic activation of the pyridine ring by the 3-methoxy and 2-methyl substituents, which facilitates electrophilic oxidation at the nitrogen center.

N-oxide synthesis phosphotungstic acid catalysis pantoprazole intermediate

Certified Impurity Standard Compliance: Fully Characterized Pantoprazole Impurity 68

4-Chloro-3-methoxy-2-methylpyridine is designated as Pantoprazole Impurity 68 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions . It is manufactured under ISO 17034 accreditation for reference material producers, providing certified identity, purity, and stability data. In contrast, generic pyridine isomers such as 4-chloro-2-methylpyridine or 3-methoxy-2-methylpyridine are not commonly registered as pharmacopeial impurity reference standards with equivalent certification. This certification gap means procurement of the target compound as an impurity standard offers documented traceability to a recognized quality system, which is essential for analytical method validation (AMV) and quality control (QC) in generic drug development.

pharmaceutical impurity reference standard regulatory compliance

Procurement-Ready Application Scenarios for 4-Chloro-3-methoxy-2-methylpyridine (107512-34-5)


Pantoprazole API Synthesis — Penultimate Intermediate in the N-Oxide Route

The compound is the direct precursor to 4-chloro-3-methoxy-2-methylpyridine-N-oxide, the penultimate intermediate in the dominant industrial route to pantoprazole sodium sesquihydrate. The patented phosphotungstic acid-catalyzed oxidation delivers 95% yield , providing a cost-optimized path for manufacturers seeking to improve process economics relative to older peracetic acid or Na₂WO₄-based methods that yield 68–90% for analogous oxidations.

Analytical Reference Standard for Pantoprazole Impurity Profiling

As Pantoprazole Impurity 68, the compound is a certified reference standard supplied under ISO 17034 with full characterization data (NMR, HPLC, LC-MS) . It is directly applicable in analytical method validation (AMV) and quality control (QC) for ANDA submissions, enabling regulatory-compliant impurity profiling without the need for additional in-house certification.

Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Studies

The unique 4-Cl/3-OMe/2-Me substitution pattern provides a privileged scaffold for probing electronic and steric effects in pyridine-based drug discovery. The 3-methoxy group increases basicity (pKa 5.45 versus 4.20 for the non-methoxy analog) and contributes an additional hydrogen-bond acceptor site, making this compound valuable for SAR exploration where fine-tuning of physicochemical properties (logP, solubility, metabolic stability) is required.

Process Development and Scale-Up Research for Pyridine N-Oxidation

The high-yield, phosphotungstic acid-catalyzed N-oxidation protocol (95% yield, mild conditions, no waste acid discharge) established in patent CN107129466B serves as a benchmark for process chemists developing green and efficient oxidation methods for chlorinated pyridine substrates. The absence of waste acid and the recyclable catalyst system make it an attractive model for sustainable process research.

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